molecular formula C14H9Cl3O2 B562490 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major CAS No. 1189477-14-2

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major

Cat. No.: B562490
CAS No.: 1189477-14-2
M. Wt: 317.586
InChI Key: RVZFFCSCPXYAPX-MKANTAFVSA-N
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Scientific Research Applications

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major is widely used in scientific research, including:

Preparation Methods

The synthesis of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major involves several stepsThe reaction conditions often involve the use of chlorinating agents and deuterium sources under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major can be compared with similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and analysis.

Properties

IUPAC Name

1-[5-chloro-2-(2,4-dichloro-3,5-dideuteriophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFFCSCPXYAPX-MKANTAFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1Cl)[2H])Cl)OC2=C(C=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661864
Record name 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189477-14-2
Record name 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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